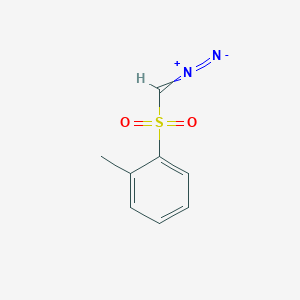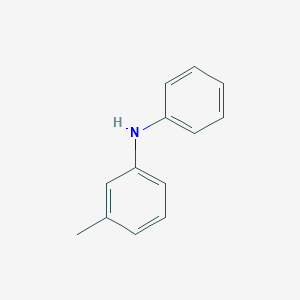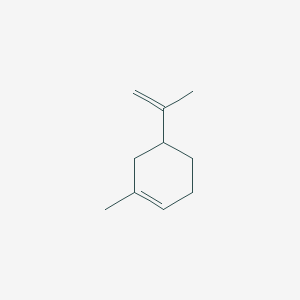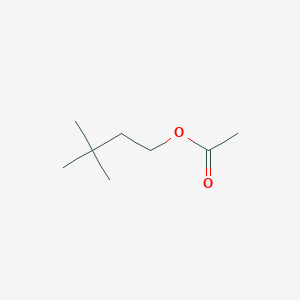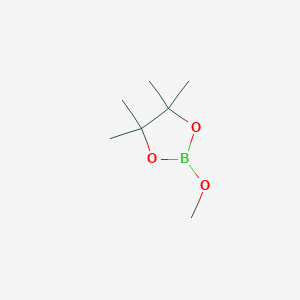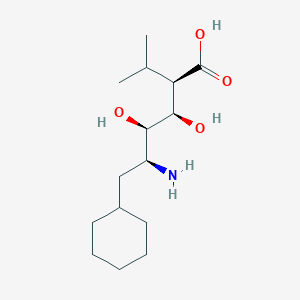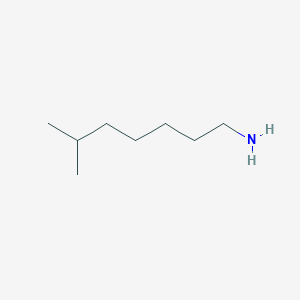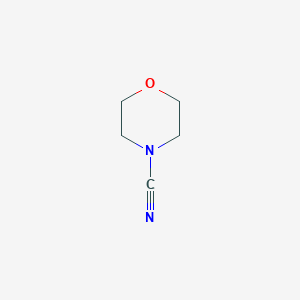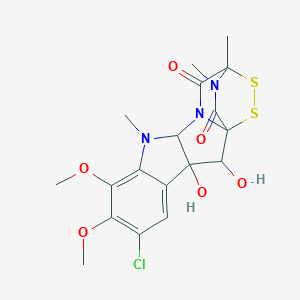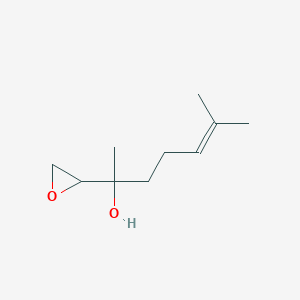
氧化芳樟醇
描述
Linalool oxide is a monoterpenoid compound, commonly found in some species of aromatic plants . It can be obtained from linalool either by oxidation or via biotransformation using the fungus Aspergillus niger . It is always present as a mixture of both cis and trans forms .
Synthesis Analysis
Linalool and linalool oxide production has been studied in transgenic carnation flowers expressing the Clarkia breweri linalool synthase gene . Another study discusses a one-pot synthesis at room temperature of epoxides and linalool .Molecular Structure Analysis
The molecular structure of Linalool oxide can be found in various databases such as ChemSpider .Chemical Reactions Analysis
A study discusses the [3+2] cycloloaddition reaction between Linallol and Chlorobenzene-Nitrile-oxide . Another research paper discusses the Linalool Oxidation Reaction with Air under Ultrasound and Microwave Irradiations .Physical And Chemical Properties Analysis
Linalool has a boiling point of 198199 °C, and the flash point is 78 °C . Linalool oxide has a molecular weight of 170.2487 .科学研究应用
Synthesis and Isomerization
Linalool oxide is a terpene that can exist in eight different stereoisomeric forms . These forms include two furanoid oxides and two pyranoid oxides . The synthesis of these isomers involves the transformation of linalool enantiomers into the corresponding diastereoisomeric mixtures . This process is crucial for the production of different forms of linalool oxide used in various applications .
Flavor and Fragrance Industry
Linalool oxides are of interest to the flavor industry due to their distinctive smell . The olfactory reception of linalool oxides depends on the configuration of the stereocenter at the C2-position . For instance, (2R)-configured linalool oxides have an earthy, slightly leafy smell, while (2S)-configured molecules are perceived as floral, creamy, and sweet .
Bioprocess Production
Corynespora cassiicola DSM 62475, a type of fungus, has been identified as a production organism for linalool oxides due to its high stereoselectivity and promising productivities . This bioprocess production of linalool oxides can be optimized to increase productivity, making it a viable method for industrial-scale production .
Pollination Biology
Linalool also plays an important role in nature as a key compound in the complex pollination biology of various plant species . It ensures reproduction and survival of these species, demonstrating its ecological significance .
Antimicrobial Effects
Linalool exerts antimicrobial effects through the disruption of cell membranes . This property makes it a potential candidate for the development of new antimicrobial agents .
Cancer Research
Research has shown that linalool can induce apoptosis of cancer cells via oxidative stress, while protecting normal cells . This suggests potential applications of linalool in cancer research and treatment .
Neurological Effects
During inhalation, maximum transfer of linalool to the brain occurs after 90 minutes . Inhalation with racemic linalool restored the expression level of many stress-induced genes to normal . This indicates potential applications of linalool in stress management and neurological research .
作用机制
Target of Action
Linalool oxide, a derivative of linalool, primarily targets cancer cells, normal cells, and microorganisms . It has been found to induce apoptosis in cancer cells while protecting normal cells . Additionally, it exerts antimicrobial effects by disrupting cell membranes .
Mode of Action
Linalool oxide interacts with its targets primarily through oxidative stress and membrane disruption . In cancer cells, it induces apoptosis via oxidative stress . In microorganisms, it disrupts cell membranes, thereby exerting its antimicrobial effects .
Biochemical Pathways
The biochemical pathways affected by linalool oxide are still under investigation. It is known that linalool oxide can affect the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway . These pathways are related to the floral note of certain plants, suggesting that linalool oxide may play a role in the production of these aromas .
Pharmacokinetics
Studies on linalool, the parent compound of linalool oxide, suggest that it has good bioavailability . For instance, linalool-loaded nanostructured lipid carriers have been shown to improve the bioavailability of linalool .
Result of Action
The molecular and cellular effects of linalool oxide’s action include the induction of apoptosis in cancer cells, protection of normal cells, and disruption of microbial cell membranes . These effects contribute to its anticancer, protective, and antimicrobial activities .
Action Environment
The action of linalool oxide can be influenced by environmental factors. For instance, in indoor environments, linalool, the parent compound of linalool oxide, can undergo oxidation mechanisms that lead to the formation of secondary organic aerosol (SOA) precursors . This suggests that the action, efficacy, and stability of linalool oxide may also be influenced by similar environmental conditions .
安全和危害
未来方向
Recent studies have begun providing evidence on the potential use of certain plant-derived terpenes in modern medicine, demonstrating anti-oxidant, anti-inflammatory, and neuroprotective effects of these compounds . This review examined the effects of two key terpenes, pinene and linalool, on parameters relevant to neurological and psychiatric disorders, highlighting gaps in the literature and recommendations for future research into terpene therapeutics .
属性
IUPAC Name |
6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOURKNXQXLKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CO1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859631 | |
| Record name | 6-Methyl-2-(oxiran-2-yl)hept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linalool, oxide | |
CAS RN |
1365-19-1 | |
| Record name | Linalool oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001365191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linalool oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linalool oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




